Cas no 2157439-08-0 (tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate)
![tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate structure](https://www.kuujia.com/scimg/cas/2157439-08-0x500.png)
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-3-hydroxy-6-methyl-, 1,1-dimethylethyl ester, (6S)-
- tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
-
- Inchi: 1S/C12H19N3O3/c1-8-6-15-9(10(16)5-13-15)7-14(8)11(17)18-12(2,3)4/h5,8,16H,6-7H2,1-4H3/t8-/m0/s1
- InChI Key: DATHONHSHXFDDO-QMMMGPOBSA-N
- SMILES: C12=C(O)C=NN1C[C@H](C)N(C(OC(C)(C)C)=O)C2
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-250MG |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 250MG |
¥ 1,537.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-500MG |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 500MG |
¥ 2,560.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-1G |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 1g |
¥ 3,841.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-10G |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 10g |
¥ 19,206.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-5G |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 5g |
¥ 11,523.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-250mg |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 250mg |
¥1537.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-1g |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 1g |
¥3838.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-5.0g |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 5.0g |
¥11515.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-100.0mg |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 100.0mg |
¥962.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18029-1.0g |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
2157439-08-0 | 95% | 1.0g |
¥3838.0000 | 2024-08-03 |
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS No. 2157439-08-0): A Comprehensive Overview of Its Properties and Applications
The compound tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS No. 2157439-08-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyrazolo[1,5-a]pyrazine core, is a key intermediate in the synthesis of bioactive compounds, particularly those targeting G protein-coupled receptors (GPCRs) and kinase inhibitors. Its structural complexity and functional groups make it a valuable building block for drug discovery programs.
One of the most intriguing aspects of tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is its stereochemistry, as indicated by the (6S) configuration. This chiral center plays a critical role in the compound's biological activity and its interactions with enzymes or receptors. Researchers are increasingly focusing on chiral synthesis and asymmetric catalysis to produce enantiomerically pure forms of such intermediates, as they often exhibit superior efficacy and reduced side effects in therapeutic applications.
In recent years, the demand for heterocyclic compounds like pyrazolo[1,5-a]pyrazines has surged due to their versatility in drug design. These scaffolds are frequently employed in the development of small-molecule therapeutics for conditions such as cancer, inflammatory diseases, and central nervous system (CNS) disorders. The presence of both a hydroxy group and a carboxylate ester in this compound further enhances its utility, allowing for facile derivatization and conjugation with other pharmacophores.
The synthesis of tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions, including cyclization, esterification, and chiral resolution. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product. These methods are critical for meeting the stringent quality standards required in pharmaceutical manufacturing.
From an industrial perspective, the scalability of producing tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a topic of great interest. Companies specializing in custom synthesis and contract research organizations (CROs) are investing heavily in optimizing synthetic routes to reduce costs and improve yields. This aligns with the broader trend of green chemistry, where minimizing waste and using environmentally benign reagents are prioritized.
Another area of exploration is the computational modeling of tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate and its derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies are being conducted to predict its binding affinity with various biological targets. Such in silico approaches accelerate the drug discovery process by identifying promising candidates before costly laboratory experiments are undertaken.
In conclusion, tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS No. 2157439-08-0) represents a fascinating example of modern medicinal chemistry's ingenuity. Its applications span from preclinical research to lead optimization, making it a cornerstone in the development of next-generation therapeutics. As the pharmaceutical industry continues to evolve, compounds like this will undoubtedly play a pivotal role in addressing unmet medical needs.
2157439-08-0 (tert-butyl (6S)-3-hydroxy-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate) Related Products
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 4770-00-7(3-cyano-4-nitroindole)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
